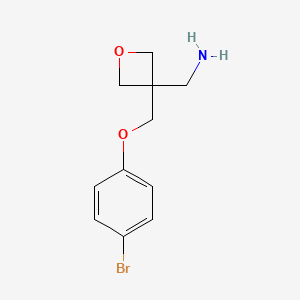

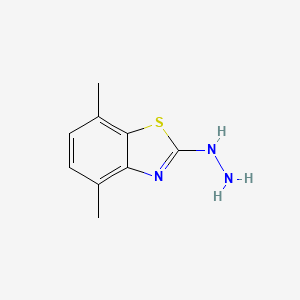

![molecular formula C8H7ClN2 B2544377 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 872366-91-1](/img/structure/B2544377.png)

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Aplicaciones Científicas De Investigación

Synthesis of Substituted 7-Azaindole Derivatives

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine is utilized as a versatile building block in the synthesis of substituted 7-azaindole derivatives. This involves nucleophilic displacement reactions, highlighting the compound's utility in generating diverse chemical structures (Figueroa‐Pérez et al., 2006).

Creation of N6-Substituted 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines

The compound is integral in synthesizing N6-substituted analogues of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine. This showcases its role in creating complex molecular structures useful in various scientific applications (Nechayev et al., 2013).

Antibacterial Screening of Synthesized Compounds

Some derivatives synthesized using this compound have been screened for their antibacterial properties. This demonstrates its potential utility in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Synthesis of Pyrrolo[1,2-a]quinoxalines

The compound plays a role in the synthesis of pyrrolo[1,2-a]quinoxalines, an important class of heterocyclic compounds. This further indicates its importance in the field of organic synthesis and medicinal chemistry (Kim et al., 1990).

Optical and Junction Characteristics in Pyridine Derivatives

Research has been conducted on the optical and junction characteristics of pyridine derivatives involving this compound. This points to its relevance in the study of material sciences, especially in the context of semiconductor and optical properties (Zedan, El-Taweel, & El-Menyawy, 2020).

Functionalization at Various Positions

The compound has been used in the selective functionalization at different positions, which is crucial in the creation of various chemically modified structures for diverse applications. This aspect of its utility is particularly significant in developing targeted molecules for specific purposes (Minakata, Komatsu, & Ohshiro, 1992).

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVQDCUBIIQDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)

![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)